4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

NMDA receptor antagonism GluN2C/D selectivity structure-activity relationship

4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 1237744-75-0, molecular formula C₁₇H₁₄N₂O₄, MW 310.31 g/mol) is a synthetic quinazolin-4(3H)-one derivative bearing a 6-methoxy electron-donating substituent, a 2-methyl group, and a para-benzoic acid moiety at the N3 position. This compound belongs to the 4-oxoquinazoline family, a privileged scaffold in medicinal chemistry with documented antibacterial, anticancer, and anti-inflammatory activities.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 1237744-75-0
Cat. No. B2578027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
CAS1237744-75-0
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H14N2O4/c1-10-18-15-8-7-13(23-2)9-14(15)16(20)19(10)12-5-3-11(4-6-12)17(21)22/h3-9H,1-2H3,(H,21,22)
InChIKeyNZAZLXZHZNNQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid (CAS 1237744-75-0): Structural Classification and Procurement Context


4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 1237744-75-0, molecular formula C₁₇H₁₄N₂O₄, MW 310.31 g/mol) is a synthetic quinazolin-4(3H)-one derivative bearing a 6-methoxy electron-donating substituent, a 2-methyl group, and a para-benzoic acid moiety at the N3 position . This compound belongs to the 4-oxoquinazoline family, a privileged scaffold in medicinal chemistry with documented antibacterial, anticancer, and anti-inflammatory activities [1]. The 2-methyl substitution distinguishes it from the 2-styryl-containing NMDA receptor antagonist QNZ 46 (CAS 1237744-13-6), redirecting biological activity toward the antibacterial domain demonstrated for 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives [2]. As a research chemical, it is available from multiple suppliers for use as a synthetic building block or pharmacological probe.

Why 4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Cannot Be Interchanged with Generic Quinazolinone Analogs


Substituting this compound with a generic 4-oxoquinazolinone analog (e.g., CAS 94242-54-3, the unsubstituted parent, or CAS 4005-05-4, the des-methoxy analog) introduces three critical variables that undermine experimental reproducibility and target engagement: (i) the 6-methoxy substituent modulates electron density on the quinazolinone ring, altering both DNA gyrase binding affinity and physicochemical properties such as logP and solubility [1]; (ii) the 2-methyl group fundamentally redirects biological target profile away from the GluN2C/D NMDA receptor antagonism exhibited by the 2-styryl analog QNZ 46 (IC₅₀ = 3–6 μM for GluN2D/GluN2C) [2]; and (iii) the para-benzoic acid regioisomer (CAS 1237744-75-0) presents a different spatial orientation of the carboxyl pharmacophore compared to the meta isomer (CAS 1237744-94-3), which can alter hydrogen-bonding networks with biological targets . These substituent-dependent differences mean that in-class compounds are not functionally interchangeable in SAR studies, biological assays, or synthetic applications.

Quantitative Differentiation Evidence for 4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid vs. Closest Analogs


Target Profile Divergence: 2-Methyl (Target) vs. 2-(3-Nitrostyryl) (QNZ 46) Determines NMDA Receptor Activity

The target compound's 2-methyl group eliminates the structural determinant required for GluN2C/D NMDA receptor antagonism. QNZ 46 (CAS 1237744-13-6), which bears a 2-[(E)-2-(3-nitrophenyl)ethenyl] substituent, acts as a selective, noncompetitive NMDA receptor antagonist with IC₅₀ = 3 μM for GluN2D and IC₅₀ = 6 μM for GluN2C, while showing IC₅₀ > 300 μM for GluN2A, GluN2B, and GluR1 [1]. The Mosley et al. (2010) SAR study demonstrated that the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone is essential for this antagonist activity; replacement of the styryl group with a methyl group abolishes NMDA receptor interaction, redirecting the compound toward the antibacterial quinazolinone profile characterized by Gatadi et al. [2]. This fundamental target-switching effect means that for neuroscience applications, QNZ 46 is the appropriate tool compound, while for antibacterial studies, the 2-methyl derivative is the relevant scaffold.

NMDA receptor antagonism GluN2C/D selectivity structure-activity relationship

Antibacterial Potency Class Benchmark: 4-Oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives Show Sub-µg/mL MIC Against Multidrug-Resistant S. aureus

The Gatadi et al. (2019) study provides the most directly relevant class-level antibacterial benchmark for the target compound. In a systematic evaluation of 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives against the ESKAP pathogen panel, compounds 4a, 4b, 6′a, 6′b, 6′h, 6′i, and 6′j demonstrated selective and potent inhibitory activity against Staphylococcus aureus with MICs = 0.25–0.5 µg/mL [1]. All active compounds were non-toxic to Vero cells (SI > 10), with compound 6′a achieving SI > 40. Lead compound 6′a retained potent activity against multiple clinical strains of multi-drug resistant S. aureus (including MRSA and VRSA isolates) irrespective of resistance status, exhibited concentration-dependent bactericidal activity, and synergized with FDA-approved antibiotics [1]. A separate Gatadi et al. (2019) study in Eur J Med Chem reported even more potent derivatives with MICs ranging from 0.03–0.25 µg/mL against S. aureus [2]. While these data are for the broader 4-oxoquinazolin-3(4H)-yl)benzoic acid class and not the specific 6-methoxy-2-methyl derivative, they establish the antibacterial potency benchmark for this scaffold.

antibacterial MRSA minimum inhibitory concentration Staphylococcus aureus

Regioisomeric Differentiation: Para-Benzoic Acid (Target, CAS 1237744-75-0) vs. Meta-Benzoic Acid Isomer (CAS 1237744-94-3)

The target compound (para-benzoic acid at the N3-phenyl ring, CAS 1237744-75-0) is a distinct regioisomer from 3-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (meta isomer, CAS 1237744-94-3). The two compounds share identical molecular formula (C₁₇H₁₄N₂O₄, MW 310.31) but differ in the attachment position of the carboxylic acid group on the N3-phenyl ring . In quinazolinone medicinal chemistry, the position of the carboxyl group critically influences hydrogen-bond donor/acceptor geometry and target binding: para-substituted benzoic acids project the carboxyl group linearly from the quinazolinone core, while meta-substituted analogs present an angular geometry [1]. This regioisomeric difference can affect DNA gyrase B binding, where the carboxyl group often engages Arg136 or Arg144 in the ATP-binding pocket. The para isomer provides a longer reach for the carboxyl pharmacophore, potentially enabling distinct interactions not accessible to the meta isomer.

regioisomer positional isomer benzoic acid orientation target binding geometry

6-Methoxy Substituent Effect: Electronic Modulation and Lipophilicity Differentiation vs. 6-Unsubstituted and 6-Chloro Analogs

The 6-methoxy group (Hammett σₚ = −0.27) is an electron-donating substituent that increases electron density on the quinazolinone ring compared to the 6-unsubstituted analog (CAS 4005-05-4, σₚ = 0 for H) and exerts opposite electronic effects to the 6-chloro analog (σₚ = +0.23, electron-withdrawing) [1]. In quinazolinone antibacterial SAR, electron-donating substituents at the 6-position have been associated with enhanced DNA gyrase B inhibition, with SAR studies indicating that methoxy, methyl, or chloro substituents at positions 6 or 7 can reduce MIC and IC₅₀ values [2][3]. The 6-methoxy group also increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 vs. 6-H) and provides an additional hydrogen bond acceptor, which can influence both target binding and pharmacokinetic properties. The 6-methoxy-2-methyl combination in the target compound is distinct from the 6-chloro-2-methyl analog reported as an intermediate in the synthesis of Mannich base quinazolinone derivatives evaluated for antibacterial activity [3].

Hammett constant lipophilicity electron-donating group DNA gyrase inhibition

Metal Complexation Capability: Ligand Behavior of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Framework with Transition Metals

The des-methoxy analog, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 4005-05-4), has been characterized as a ligand for transition metal complexation. Ayal and Bakir (2013) demonstrated that this compound acts as a doubly monodentate bridging ligand, forming mononuclear octahedral complexes of the type [ML₂(H₂O)₂] with Co(II), Ni(II), and Cu(II), as well as [FeL₂(H₂O)Cl] and square pyramidal [VOL₂] [1]. The complexes were characterized by elemental analysis, magnetic susceptibility, molar conductance, FT-IR, and UV-visible spectroscopy. The benzoic acid carboxyl group and the quinazolinone 4-oxo group serve as the primary coordination sites [1]. The 6-methoxy substituent present in the target compound (CAS 1237744-75-0) introduces an additional potential coordination site via the methoxy oxygen, which may alter complex stoichiometry, geometry, or stability compared to the des-methoxy analog. This property is relevant for applications in metallodrug design, catalysis, or materials chemistry.

metal complexation transition metal ions coordination chemistry monodentate ligand

Optimal Research and Procurement Application Scenarios for 4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid (CAS 1237744-75-0)


Antibacterial SAR Studies Targeting Multidrug-Resistant Staphylococcus aureus

This compound is best deployed as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing new anti-MRSA agents. The Gatadi et al. (2019) class benchmark of MIC = 0.03–0.5 µg/mL against S. aureus, combined with selectivity indices > 10–40 against Vero cells, establishes a strong therapeutic window for this chemotype [1]. Researchers can systematically vary the 6-methoxy, 2-methyl, and benzoic acid positions to map pharmacophoric requirements for DNA gyrase B inhibition, which is the established mechanism for quinazolinone antibacterials . The compound's 2-methyl group ensures it lacks the confounding NMDA receptor activity of the 2-styryl analog QNZ 46, providing target specificity for antibacterial assays [2]. Procurement decisions should prioritize this compound when the research goal is Gram-positive antibacterial discovery rather than neuroscience applications.

Regioisomeric Probe for Carboxyl Group Geometry in Target Binding

The para-benzoic acid configuration (CAS 1237744-75-0) serves as a paired regioisomeric probe alongside the meta isomer (CAS 1237744-94-3) for investigating how carboxyl group orientation affects biological target engagement [1]. Because both isomers share identical molecular formula (C₁₇H₁₄N₂O₄, MW 310.31) and differ only in the carboxyl attachment position, they constitute an ideal matched molecular pair for dissecting the geometric requirements of hydrogen-bonding interactions in enzyme active sites . This application is particularly relevant for DNA gyrase B inhibitor design, where the carboxyl group engages key arginine residues (Arg136/Arg144), and for α-glucosidase/α-amylase inhibitor programs where carboxyl positioning is critical for potency . Procuring both isomers together enables robust SAR conclusions that cannot be obtained with either isomer alone.

Transition Metal Complexation for Metallodrug or Coordination Chemistry

Building on the established metal-complexation behavior of the des-methoxy analog (CAS 4005-05-4), which forms octahedral [ML₂(H₂O)₂] complexes with Co(II), Ni(II), and Cu(II) through doubly monodentate carboxyl and 4-oxo coordination [1], the 6-methoxy derivative (CAS 1237744-75-0) offers an expanded coordination landscape. The methoxy oxygen provides a potential third coordination site that may enable different metal-to-ligand stoichiometries or geometries compared to the des-methoxy analog. This compound is suitable for synthesizing novel metal complexes with potential antibacterial (enhanced by metal ion release), catalytic, or materials science applications. Procurement should be matched with the des-methoxy analog (CAS 4005-05-4) as a control to decouple the electronic and steric effects of the 6-methoxy substituent on complex formation.

Quinazolinone Building Block for Parallel Library Synthesis

As a quinazolin-4(3H)-one building block with a free para-benzoic acid handle, this compound is well-suited for parallel amide coupling or esterification reactions in medicinal chemistry library synthesis [1]. The 6-methoxy and 2-methyl substituents are fixed during library diversification at the benzoic acid position, allowing exploration of amide, ester, or hydrazide derivatives. The methyl ester analog (methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate) is also commercially available, providing a direct comparator for assessing the impact of free acid vs. ester on biological activity and physicochemical properties . For procurement in library synthesis programs, this compound should be sourced alongside its methyl ester and the des-methoxy analog to enable multi-dimensional SAR exploration.

Quote Request

Request a Quote for 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.